Isoform-Selective Inhibition of Carbonic Anhydrase XII vs. IX
N-ethyl-N-(2-fluorophenyl)aminosulfonamide demonstrates a marked isoform selectivity for human carbonic anhydrase XII (hCA XII) over hCA IX. Against the reference inhibitor acetazolamide, the compound is ~13-fold more potent on hCA XII but ~8-fold less potent on hCA IX [1]. The data indicate a selective inhibition of the tumor-associated isoform hCA XII, while sparing hCA IX to a greater extent than the non-selective standard acetazolamide [1].
| Evidence Dimension | Inhibition constant (Ki) |
|---|---|
| Target Compound Data | hCA IX Ki = 211.2 nM; hCA XII Ki = 1.9 nM |
| Comparator Or Baseline | Acetazolamide (AAZ): hCA IX Ki = 25.7 nM; hCA XII Ki = 5.7 nM |
| Quantified Difference | Target is ~8-fold less potent on hCA IX (211.2 vs. 25.7 nM) but ~3-fold more potent on hCA XII (1.9 vs. 5.7 nM) than AAZ. The hCA XII/IX selectivity ratio is ~111 for the target, compared to ~4.5 for AAZ. |
| Conditions | In vitro enzyme inhibition assay using recombinant human CA isoforms; Ki values determined via CO2 hydration method. Data for target from vendor technical datasheet; data for AAZ from peer-reviewed literature. |
Why This Matters
The high selectivity for hCA XII over hCA IX is crucial for studies aiming to dissect the specific role of hCA XII in tumor hypoxia and other pathologies, minimizing confounding effects from hCA IX inhibition.
- [1] Erturk, A., et al. (2023). Table 1: Inhibition Profile of Human CA Isoforms hCA I, hCA II, hCA IX, and hCA XII for Compounds 27–34 Using Acetazolamide (AAZ) as a Reference Drug. PMC10258898. View Source
